1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide

Description

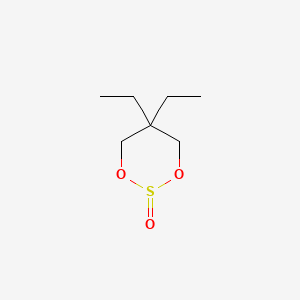

1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide is a six-membered heterocyclic compound containing a sulfur atom and two oxygen atoms in its ring structure. The 5,5-diethyl substituents on the dioxathiane ring contribute to its steric and electronic properties, distinguishing it from simpler analogs.

Properties

CAS No. |

3670-86-8 |

|---|---|

Molecular Formula |

C7H14O3S |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

5,5-diethyl-1,3,2-dioxathiane 2-oxide |

InChI |

InChI=1S/C7H14O3S/c1-3-7(4-2)5-9-11(8)10-6-7/h3-6H2,1-2H3 |

InChI Key |

UXFYZUYHEIMPHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COS(=O)OC1)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide and structurally related compounds:

Table 1: Comparative Properties of 1,3,2-Dioxathiane Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|---|

| 1,3,2-Dioxathiane 2-oxide (Trimethylene sulfite) | 4176-55-0 | C₃H₆O₃S | H at 5,5 | Liquid | -14 | 187.5 | Lithium battery electrolytes |

| 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide | 1755-97-1 | C₅H₁₀O₄S | 5,5-dimethyl | Solid | 58–62 | N/A | Electrolyte additives |

| Ethylene sulfite (Glycol sulfite) | 3741-38-6 | C₂H₄O₃S | Five-membered ring | Liquid | N/A | <187.5 | Electrolyte components |

| 4,4,6,6-Tetramethyl-1,3,2-dioxathiane 2-oxide | 32475-82-4 | C₇H₁₄O₃S | 4,4,6,6-tetramethyl | Likely liquid | N/A | N/A | Specialty chemicals |

| This compound | Not available | C₇H₁₄O₃S (estimated) | 5,5-diethyl | Likely liquid | Lower than dimethyl | >187.5 (estimated) | Potential electrolytes, synthesis |

Key Comparisons

Structural and Electronic Effects 5,5-Diethyl vs. 5,5-Dimethyl: The diethyl groups introduce greater steric hindrance and hydrophobicity compared to dimethyl substituents. This may enhance solubility in non-polar matrices but reduce compatibility with polar solvents . Oxidation State: The 2-oxide (sulfur in +4 oxidation state) contrasts with 2,2-dioxide derivatives (sulfur in +6), affecting redox stability and reactivity. Dioxide analogs are more oxidized and often used in high-stability applications .

Physical Properties Melting/Boiling Points: The diethyl derivative is expected to have a lower melting point than the 5,5-dimethyl dioxide (due to reduced crystallinity) but a higher boiling point than the unsubstituted dioxathiane 2-oxide (owing to increased molecular weight) .

Applications

- Electrolytes : Trimethylene sulfite (CAS 4176-55-0) is widely used in lithium-ion batteries for its ion-conduction properties. The diethyl variant may offer improved thermal stability or reduced reactivity with electrode materials .

- Synthesis : Steric effects from diethyl groups could slow ring-opening reactions, making the compound useful in controlled-release applications or as a stabilizing agent .

Synthetic Challenges

- Introducing diethyl groups requires precise control over reaction conditions, as steric bulk may hinder ring closure. Methods from analogous compounds (e.g., reacting diethyl-substituted diols with sulfur-based reagents) could be adapted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.